2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a study describes the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . Another study reports the synthesis of ethyl 4-methyl-2-oxo-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For instance, it can be used to create pyrimidine derivatives that exhibit potent anti-inflammatory and antioxidant properties .
Antioxidant Activity
The thiophene moiety present in this compound is associated with significant antioxidant activity. Studies have shown that derivatives of this compound can outperform standard antioxidants like ascorbic acid in scavenging free radicals, which is vital in preventing oxidative stress-related diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are noteworthy. It can be synthesized into derivatives that show promising results in both in vitro and in vivo studies, suggesting potential for the development of new anti-inflammatory drugs .
Chemotherapeutic Potential
Compounds derived from this acid have been investigated for their chemotherapeutic properties. The presence of the thiophene ring contributes to diverse biological activities, including potential anti-tumor effects, which could be harnessed in cancer therapy .
Pharmacological Properties
The pharmacological profile of this compound is enhanced by its ability to form derivatives with various heterocyclic nuclei. These derivatives have shown potent pharmacological properties, such as cytotoxic activity, which is essential for drug development .
Molecular Docking Studies
Molecular docking studies of derivatives of this compound have proposed mechanisms of action as cytochrome c peroxidase inhibitors. This suggests a role in the design of drugs targeting oxidative enzymes, which are implicated in numerous diseases .
properties
IUPAC Name |
2-oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBIJYOLICKSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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